4-Chloro-5-cyano-1-methyl-1H-imidazole-2-sulfonyl fluoride
Description
4-Chloro-5-cyano-1-methyl-1H-imidazole-2-sulfonyl fluoride is a heterocyclic compound featuring a substituted imidazole core with distinct functional groups: a chloro substituent at position 4, a cyano group at position 5, a methyl group at the N1 position, and a sulfonyl fluoride moiety at position 2. The sulfonyl fluoride group is particularly notable for its stability and utility in "click chemistry" and covalent protein modification, making this compound valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-chloro-5-cyano-1-methylimidazole-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFN3O2S/c1-10-3(2-8)4(6)9-5(10)13(7,11)12/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTCULKSJQYRRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1S(=O)(=O)F)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-cyano-1-methyl-1H-imidazole-2-sulfonyl fluoride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-5-cyano-1-methylimidazole with sulfur tetrafluoride in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the formation of the imidazole ring, followed by the introduction of the chloro, cyano, and sulfonyl fluoride groups through sequential reactions. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-cyano-1-methyl-1H-imidazole-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and sulfonyl fluoride groups can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The imidazole ring can undergo oxidation to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation is employed under anhydrous conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid is used under controlled temperature conditions.
Major Products Formed
Substitution: Formation of substituted imidazoles with various functional groups.
Reduction: Formation of 4-chloro-5-amino-1-methyl-1H-imidazole-2-sulfonyl fluoride.
Oxidation: Formation of imidazole N-oxides.
Scientific Research Applications
4-Chloro-5-cyano-1-methyl-1H-imidazole-2-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a building block in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-cyano-1-methyl-1H-imidazole-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This compound can also interact with DNA and proteins, affecting their function and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Sulfonyl Fluoride vs. Sulfonyl Chloride :
The sulfonyl fluoride group in the target compound offers superior hydrolytic stability compared to sulfonyl chlorides (e.g., 3-(difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride), enabling its use in aqueous environments .
Electron-Withdrawing Groups: The cyano (CN) and sulfonyl fluoride (SO2F) substituents in the target compound enhance electrophilicity at C2, favoring nucleophilic aromatic substitution (e.g., with thiols or amines). This contrasts with nitro (NO2)-substituted imidazoles (e.g., compound in ), where the nitro group primarily directs electrophilic substitution reactions.
Biological Activity: Fluorophenyl-substituted imidazoles (e.g., SB 202190 derivatives ) exhibit kinase inhibition due to their planar aromatic systems and hydrogen-bonding capabilities. The target compound’s sulfonyl fluoride group, however, may enable covalent binding to serine residues in proteins, a mechanism absent in non-fluorinated analogs.
Stability and Reactivity
- Hydrolytic Stability : Sulfonyl fluorides resist hydrolysis better than sulfonyl chlorides, making the target compound suitable for long-term storage and in vivo applications .
- Thermal Stability: The methyl and cyano groups may enhance thermal stability compared to nitro-substituted analogs, which are prone to decomposition under heat .
Biological Activity
4-Chloro-5-cyano-1-methyl-1H-imidazole-2-sulfonyl fluoride (CAS Number: 2287310-21-6) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHClFNOS |
| Molecular Weight | 223.61 g/mol |
| Appearance | Solid |
| Purity | 95% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to act as an inhibitor of specific enzymes involved in cellular signaling pathways, particularly those related to cancer progression and inflammation.
Enzyme Inhibition
Research indicates that this compound may inhibit enzymes such as carbonic anhydrases and certain kinases, which play critical roles in tumor growth and metastasis. The inhibition of these enzymes can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The IC values for these cell lines were reported to be in the low micromolar range, indicating potent activity.
- Mechanistic Insights : The mechanism underlying its anticancer effects appears to involve the induction of apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. This was supported by molecular docking studies that revealed favorable interactions between the compound and key apoptotic regulators.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in xenograft models of prostate cancer. In these studies, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups, with associated decreases in Ki67 expression, a marker for cell proliferation.
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial for any therapeutic application. Preliminary toxicological evaluations suggest that this compound has a favorable safety profile, with low toxicity observed in animal models at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
